2-bromo-1-(chloromethyl)-3-nitrobenzene
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Overview
Description
2-Bromo-1-(chloromethyl)-3-nitrobenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloromethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(chloromethyl)-3-nitrobenzene typically involves the bromination of 1-(chloromethyl)-3-nitrobenzene. This can be achieved using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-(chloromethyl)-3-nitrobenzene can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions can yield a variety of products depending on the nucleophile used, such as 2-amino-1-(chloromethyl)-3-nitrobenzene or 2-bromo-1-(cyanomethyl)-3-nitrobenzene.
- Reduction reactions typically produce 2-bromo-1-(chloromethyl)-3-aminobenzene.
- Oxidation reactions can result in the formation of 2-bromo-1-(carboxymethyl)-3-nitrobenzene.
Scientific Research Applications
Chemistry: 2-Bromo-1-(chloromethyl)-3-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-1-(chloromethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
2-Bromo-1-(chloromethyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
2-Bromo-1-(chloromethyl)-5-nitrobenzene: Similar structure but with the nitro group in the meta position.
2-Chloro-1-(bromomethyl)-3-nitrobenzene: Similar structure but with the positions of the bromine and chlorine atoms swapped.
Uniqueness: 2-Bromo-1-(chloromethyl)-3-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chloromethyl groups on the same benzene ring provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1261758-96-6 |
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Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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